molecular formula C21H23N5O4 B1229547 3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE

3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE

Cat. No.: B1229547
M. Wt: 409.4 g/mol
InChI Key: VDPBIFHDBGERIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a cyanoacetamide derivative with an aldehyde, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The pyrano ring can be introduced through a subsequent reaction with a suitable enone or alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its pyrano[2,3-c]pyrazole core is particularly noteworthy for its versatility in drug design and development.

Properties

Molecular Formula

C21H23N5O4

Molecular Weight

409.4 g/mol

IUPAC Name

[3-(6-amino-5-cyano-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] morpholine-4-carboxylate

InChI

InChI=1S/C21H23N5O4/c1-12(2)18-17-16(15(11-22)19(23)30-20(17)25-24-18)13-4-3-5-14(10-13)29-21(27)26-6-8-28-9-7-26/h3-5,10,12,16H,6-9,23H2,1-2H3,(H,24,25)

InChI Key

VDPBIFHDBGERIF-UHFFFAOYSA-N

SMILES

CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)OC(=O)N4CCOCC4

Canonical SMILES

CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)OC(=O)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 2
3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 3
3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE

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